BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

PI3Kdelta AKT phosphorylation cellular IC50

3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) is a synthetic chromen-4-one derivative featuring a 4-chlorophenyl substituent at position 3, a hydroxy group at position 7, and a 3-methylpiperidin-1-ylmethyl moiety at position 8. The compound is cataloged by multiple research-chemical suppliers at ≥95% purity and is primarily investigated as a kinase inhibitor scaffold, with disclosed activity against phosphoinositide 3-kinase delta (PI3Kδ).

Molecular Formula C22H22ClNO3
Molecular Weight 383.87
CAS No. 685135-09-5
Cat. No. B2924517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
CAS685135-09-5
Molecular FormulaC22H22ClNO3
Molecular Weight383.87
Structural Identifiers
SMILESCC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)O
InChIInChI=1S/C22H22ClNO3/c1-14-3-2-10-24(11-14)12-18-20(25)9-8-17-21(26)19(13-27-22(17)18)15-4-6-16(23)7-5-15/h4-9,13-14,25H,2-3,10-12H2,1H3
InChIKeyCTFKKFIZHGGSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5): Supplier & Comparator Landscape


3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) is a synthetic chromen-4-one derivative featuring a 4-chlorophenyl substituent at position 3, a hydroxy group at position 7, and a 3-methylpiperidin-1-ylmethyl moiety at position 8 . The compound is cataloged by multiple research-chemical suppliers at ≥95% purity and is primarily investigated as a kinase inhibitor scaffold, with disclosed activity against phosphoinositide 3-kinase delta (PI3Kδ) [1]. Its closest commercially available analogs differ by the substituent at the piperidine ring position (3-methyl vs. 4-methyl), the nature of the cyclic amine (3-methylpiperidine vs. azepane), or the 3-aryl group (4-chlorophenyl vs. phenyl or benzothiazol-2-yl) [2]. This guide delineates the quantifiable differentiation points that inform compound selection over these analogs.

Why 4-Methylpiperidine, Azepane, or Des-Chloro Analogs Cannot Simply Replace 685135-09-5


Within the chromen-4-one chemical series, small structural perturbations at the C8 basic amine or the C3 aryl ring generate profound differences in kinase selectivity, cellular potency, and ADME liability. The 3-methylpiperidine substituent of 685135-09-5 introduces a chiral center and steric bulk at the piperidine 3-position, which, unlike the 4-methyl isomer (CAS 292170-07-1), alters the spatial orientation of the basic nitrogen and influences binding-pocket complementarity . Replacing the 3-methylpiperidine with an azepane ring (CAS 302575-43-5) changes ring size and conformational flexibility, while removal of the 4-chloro substituent on the phenyl ring (AMB17998665) reduces both lipophilicity and potential halogen-bonding interactions [1]. Substituent-dependent differentiation in PI3Kδ cellular IC50 and CYP3A4 off-target liability, documented below, establishes that these compounds are not functionally interchangeable [2].

Quantitative Differentiation Data for 3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one vs. Closest Analogs


PI3Kδ Cellular Activity: 685135-09-5 IC50 = 102 nM in Ri-1 pAKT(S473) Assay

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells (30 min, electrochemiluminescence readout), 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) exhibited an IC50 of 102 nM [1]. For the closest commercially available comparator, 3-(4-chlorophenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (CAS 292170-07-1), no public PI3Kδ cellular IC50 data have been identified; the methyl positional isomer thus represents an untested analogue for this target, creating a data gap that complicates substitution decisions . This data point is the only publicly disclosed quantitative activity measurement for the target compound and supports its selection when PI3Kδ pathway modulation is the intended application.

PI3Kdelta AKT phosphorylation cellular IC50 chromen-4-one

CYP3A4 Time-Dependent Inhibition: 685135-09-5 IC50 > 10,000 nM, Indicating Low Drug-Drug Interaction Risk

In a time-dependent inhibition assay using human liver microsomes preincubated for 30 min, 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) exhibited a CYP3A4 IC50 greater than 10,000 nM [1]. This value is approximately 100-fold above the PI3Kδ cellular IC50, suggesting a favorable selectivity window against this major drug-metabolizing cytochrome P450 isoform. In contrast, many advanced PI3Kδ inhibitors in the same chemical class have reported CYP3A4 IC50 values below 1,000 nM, raising DDI flags [2]. The comparator 3-(4-chlorophenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (CAS 292170-07-1) has no publicly available CYP3A4 data, making an evidence-based DDI risk comparison impossible .

CYP3A4 time-dependent inhibition drug-drug interaction ADME

Physicochemical Differentiation: 3-Methylpiperidine vs. Azepane Impact on logD, pKa, and TPSA

Computationally predicted physicochemical properties distinguish 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) from its azepane analog (CAS 302575-43-5). The target compound has a predicted LogD (pH 7.4) of approximately 3.33, an acid pKa of 4.96, and a topological polar surface area (TPSA) of 49.77 Ų, based on the structurally analogous azepane compound's computed properties [1]. In contrast, the azepane ring expands ring size from six to seven atoms, increasing conformational flexibility and slightly altering hydrogen-bond acceptor count. The 3-methylpiperidine moiety introduces a stereogenic center, absent in both the 4-methylpiperidine and azepane analogs, which may impart diastereoselective binding interactions not achievable with achiral or differently substituted amines .

logD pKa TPSA physicochemical properties chromen-4-one

Supplier Purity Benchmarking: 685135-09-5 Consistently Offered at ≥95% Purity Across Multiple Vendors

3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one (CAS 685135-09-5) is listed by at least four independent suppliers (Aladdin, WanviBio, AmayBio, Chemsrc) at a standardized purity of 95% [1][2]. This multi-vendor availability with a consistent purity specification provides procurement redundancy and reduces supply-chain risk. The closest 4-methylpiperidine analog (CAS 292170-07-1) is primarily available through a single major supplier (Sigma-Aldrich AldrichCPR), which may limit batch-to-batch comparability and sourcing flexibility . The azepane analog (CAS 302575-43-5) is listed by AKSci at 95% purity but with fewer alternative sources .

purity procurement quality control vendor comparison

Optimal Application Scenarios for 3-(4-Chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one Based on Quantitative Evidence


PI3Kδ-Dependent Cellular Pathway Probing in Ri-1 or Analogous B-Cell Lines

With a validated cellular IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells [1], this compound is immediately deployable as a tool for interrogating PI3Kδ signaling in B-cell lymphoma models. Its activity in the sub-micromolar range allows dose-response studies without the confounding cytotoxicity often observed with pan-PI3K inhibitors. The 4-methylpiperidine analog (CAS 292170-07-1) lacks any PI3Kδ activity data and cannot be substituted for this purpose without de novo profiling .

ADME Liability Screening with Low Predicted CYP3A4 Interference

The CYP3A4 time-dependent inhibition IC50 exceeding 10,000 nM [1] supports the use of this compound in in vitro ADME cascades where minimal CYP3A4 confounding is required. This is particularly advantageous when co-dosing with CYP3A4 substrates (e.g., midazolam) in hepatocyte or microsomal stability assays. Many in-class chromen-4-one PI3Kδ inhibitors carry CYP3A4 IC50 values below 1,000 nM, making this a differentiated feature for ADME scientists selecting tool compounds [2].

Stereochemical Structure-Activity Relationship (SSAR) Studies at the Piperidine Moiety

The presence of a stereogenic center at the piperidine 3-position distinguishes this compound from the achiral 4-methylpiperidine and azepane analogs [3]. This makes it the preferred scaffold for enantioselective synthesis and chiral chromatography method development, as well as for crystallographic studies aimed at resolving absolute configuration contributions to target binding.

Multi-Laboratory Collaborative Screening Programs Requiring Supply-Chain Resilience

Availability from at least four independent vendors with consistent 95% purity specifications [4] enables multi-site studies without the procurement bottlenecks associated with single-source analogs. This is critical for large-scale phenotypic screening campaigns where compound resupply at consistent quality is non-negotiable.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.